1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is through the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts, such as difluorocarbene and trifluoromethyl radicals . Industrial production methods may involve large-scale difluoromethylation and trifluoromethylation processes, utilizing optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized products, and reduction reactions can lead to the removal of fluorine atoms.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique fluorine-containing structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups and is used in similar applications but may have different reactivity and properties.
(Difluoromethyl)benzene: This compound has a single difluoromethyl group and may exhibit different chemical behavior and applications.
1-Bromo-2-difluoromethylbenzene: This compound contains a bromine atom and a difluoromethyl group, making it useful in cross-coupling reactions
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZRCBENSWULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673324 | |
Record name | 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161362-03-3 | |
Record name | 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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